molecular formula C18H14N4O2 B5873578 2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole

2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole

Cat. No.: B5873578
M. Wt: 318.3 g/mol
InChI Key: XVNUSQXXGRTPSP-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and functional group modifications. One common method includes the use of aromatic aldehydes in the presence of catalysts such as layered zirconium phosphate, which facilitates the condensation reaction . The reaction conditions often involve refluxing the reactants in solvents like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, may utilize continuous flow reactors to optimize reaction efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-(2-nitrophenyl)-1H-benzimidazole
  • 4-(4-nitrophenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

Comparison: 2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole is unique due to its prop-2-enyl substituent, which enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrophenyl group also contributes to its distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(4-nitrophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-2-11-20-16-5-3-4-6-17(16)21-12-15(19-18(20)21)13-7-9-14(10-8-13)22(23)24/h2-10,12H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNUSQXXGRTPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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